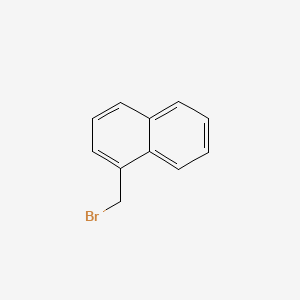

1-(Bromomethyl)naphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141480. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJGKPNCYQZFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185511 | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-27-7 | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)naphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)naphthalene is a highly versatile and reactive chemical intermediate, pivotal in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Characterized by a bromomethyl group attached to the 1-position of a naphthalene core, its utility stems from the ability to introduce the naphthylmethyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its core physicochemical properties, robust synthetic methodologies, characteristic reactivity, and key applications. Particular emphasis is placed on its role as a potent alkylating agent and its synthesis via Wohl-Ziegler bromination, offering field-proven insights and detailed protocols for the modern research scientist.

Molecular Profile and Physicochemical Properties

This compound, also known as 1-naphthylmethyl bromide, is a halogenated aromatic hydrocarbon.[2] At room temperature, it typically exists as an off-white to light yellow crystalline powder or solid.[1] The presence of the naphthalene ring, a rigid and planar π-conjugated system, combined with the reactive benzylic bromide, defines its chemical behavior.[3] This structure facilitates its use as a building block in constructing complex molecules for pharmaceuticals and agrochemicals.[1]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3163-27-7 | [4][5] |

| Molecular Formula | C₁₁H₉Br | [1][5] |

| Molecular Weight | 221.09 g/mol | [4][6] |

| Appearance | Off-white to light yellow powder/solid | [1][2] |

| Melting Point | 52-56 °C | [1][6] |

| Boiling Point | 213 °C at 100 mmHg; 175 °C at 10 mmHg | [1][7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, carbon tetrachloride) | [2][8] |

| λmax | 292 nm (in Cyclohexane) | [2][8] |

The Synthetic Utility: A Versatile Naphthyl Building Block

The primary utility of this compound in organic synthesis lies in its function as a potent electrophile and alkylating agent.[2] This reactivity is a direct consequence of its molecular structure.

Causality of Reactivity: Electronic and Steric Factors

The C-Br bond in this compound is highly susceptible to nucleophilic attack. This is due to two main factors:

-

Benzylic Stabilization : The carbon atom bonded to the bromine is a benzylic-type carbon. During a nucleophilic substitution reaction (e.g., an S_N2 or S_N1 pathway), the transition state or carbocation intermediate is resonance-stabilized by the extensive π-system of the naphthalene ring. This stabilization lowers the activation energy of the reaction, making the compound highly reactive.

-

Good Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, further facilitating substitution reactions.

This inherent reactivity makes it an ideal reagent for introducing the bulky, hydrophobic, and fluorescently active naphthylmethyl group onto various substrates, including amines, alcohols, thiols, and carbanions.[1]

Core Reaction Class: Nucleophilic Substitution

This compound readily participates in nucleophilic substitution reactions, primarily following an S_N2 mechanism with a wide variety of nucleophiles.

Diagram 1: General S_N2 Reaction Mechanism

A simplified representation of the S_N2 reaction pathway.

Laboratory Synthesis and Purification

A standard and reliable method for preparing this compound is the Wohl-Ziegler reaction, which involves the benzylic bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS).[2][9] This reaction proceeds via a free-radical mechanism.[10][11]

Detailed Protocol: Wohl-Ziegler Bromination of 1-Methylnaphthalene

This protocol is adapted from established procedures and provides a self-validating workflow.[7]

Materials:

-

1-Methylnaphthalene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq), recrystallized from water

-

Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.1 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous (solvent)

-

Ethanol or Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylnaphthalene (0.1 mol) in anhydrous carbon tetrachloride (100 mL).

-

Addition of Reagents: Add NBS (0.1 mol) and a catalytic amount of AIBN (e.g., 2.2 g) to the solution.[7]

-

Initiation: Gently heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN, which generates free radicals. An increase in the rate of boiling indicates the start of the exothermic reaction.[7]

-

Expert Insight: Careful temperature control is crucial. If the reaction becomes too vigorous, the heat source should be temporarily removed to maintain a controlled reflux.[7]

-

-

Reaction Monitoring: Continue heating under reflux for several hours. The progress of the reaction can be monitored by observing the physical state of the reactants. The denser NBS is consumed and converted into succinimide, which is less dense and floats on the surface of the CCl₄.[7][12] Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.[6][8]

-

Workup: Once the reaction is complete (all NBS is consumed), cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Isolation: Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride. Combine the filtrates.[7]

-

Solvent Removal: Remove the carbon tetrachloride from the filtrate under reduced pressure using a rotary evaporator.[7]

-

Crude Product: The residue is the crude this compound, which should solidify upon cooling.[7]

Purification and Quality Control

Purification Protocol: Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol or hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[7]

-

Filter the purified crystals and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum. The expected yield is approximately 60%.[7]

Quality Control:

-

Melting Point: The purified product should have a sharp melting point in the range of 52-56 °C.[1]

-

Spectroscopic Analysis: Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum is particularly informative, showing a characteristic singlet for the -CH₂Br protons around 4.9 ppm and complex multiplets in the aromatic region (7.4-8.1 ppm).

Diagram 2: Synthesis & Purification Workflow

A step-by-step workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate.[6][8] Its applications are widespread:

-

Pharmaceutical Synthesis: It serves as a key precursor for creating naphthalene-containing derivatives that exhibit a range of biological activities, making it valuable in drug discovery programs.[1]

-

Materials Science: It is used in the synthesis of fluorescent dyes, pigments, and specialty polymers.[1][2] The naphthalene moiety can impart desirable properties like thermal stability and specific photophysical characteristics to materials.[3]

-

Organic Synthesis: It acts as a versatile building block for constructing more complex polycyclic aromatic systems through reactions like nucleophilic substitution and cross-coupling.[1]

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2] It is also considered moderately toxic upon ingestion, inhalation, or skin contact.[2]

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust or vapors.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Storage:

-

Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]

-

Keep the container tightly sealed in an inert atmosphere (e.g., under Argon or Nitrogen) at temperatures between 2-8°C.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents and reactive metals.[2]

References

- This compound 3163-27-7 wiki. (n.d.). Chemical Synthesis Platform.

- Preparation of this compound. (n.d.). PrepChem.com.

- This compound | 3163-27-7. (2025). ChemicalBook.

- This compound. (n.d.). Chem-Impex.

- This compound CAS#: 3163-27-7. (n.d.). ChemicalBook.

- Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal.

- This compound(3163-27-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound SDS, 3163-27-7 Safety Data Sheets. (n.d.). ECHEMI.

- Application Notes and Protocols: The Role of 1-(Bromomethyl)naphthalen-2-amine in the Development of New Materials. (2025). Benchchem.

- This compound. (n.d.). PubChem.

- This compound 3163-27-7. (n.d.). TCI Chemicals.

- This compound. (n.d.). NIST WebBook.

- 1-Bromo-2-(bromomethyl)naphthalene. (n.d.). Sigma-Aldrich.

- The Significance of this compound CAS: 3163-27-7 in Specialty Chemical Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Wohl-Ziegler Reaction Definition. (n.d.). Fiveable.

- Wohl–Ziegler bromination. (n.d.). Wikipedia.

- Wohl-Ziegler Bromination. (2014). Chem-Station Int. Ed..

- This compound. (n.d.). BLD Pharm.

- 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Wohl-Ziegler Reaction. (n.d.). SynArchive.

- This compound (CAS 3163-27-7): A Comprehensive Product Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- This compound | CAS 3163-27-7. (n.d.). Santa Cruz Biotechnology.

- Naphthalene, 1-bromo-. (n.d.). Organic Syntheses Procedure.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 3163-27-7 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 3163-27-7 [chemicalbook.com]

- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Wohl-Ziegler Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1-(Bromomethyl)naphthalene: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of 1-(bromomethyl)naphthalene (CAS No. 3163-27-7), a versatile synthetic intermediate crucial for research and development in pharmaceuticals, materials science, and fine chemicals. We will delve into its chemical properties, synthesis, reactivity, and key applications, with a focus on the practical insights required by researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of a Naphthylmethyl Halide

This compound is a halogenated organic compound characterized by a bromomethyl group attached to the C1 position of a naphthalene ring.[1][2] This seemingly simple structure belies a significant synthetic potential. The naphthalene core, a rigid and extended π-system, imparts unique photophysical and steric properties to its derivatives, while the bromomethyl group serves as a highly reactive handle for introducing the 1-naphthylmethyl moiety into a wide range of molecular architectures.[3]

Its primary utility lies in its role as a potent alkylating agent.[1] The benzylic-like nature of the C-Br bond makes it susceptible to nucleophilic substitution, a cornerstone reaction in organic synthesis. This reactivity allows chemists to construct complex molecules, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[2] This guide will explore the fundamental chemistry that makes this compound an essential tool for the modern synthetic chemist.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. This compound typically appears as a white to off-white or light yellow crystalline solid at room temperature.[1][4] Commercial samples may have a yellowish tint due to impurities.[1] It is crucial to be aware of its physical and spectroscopic properties for identification and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3163-27-7 | [1][4] |

| Molecular Formula | C₁₁H₉Br | [1][5] |

| Molecular Weight | 221.10 g/mol | [5] |

| Appearance | White to off-white/yellow crystalline powder/solid | [1][2][4] |

| Melting Point | 52-56 °C | [2][4] |

| Boiling Point | 213 °C at 100 mmHg; 175 °C at 10 mmHg | [4][6][7] |

| Solubility | Insoluble or slightly soluble in water; Soluble in organic solvents like ethanol, acetone, carbon tetrachloride | [1][4][8] |

| Purity (Typical) | >95-98% | [2] |

| Storage | Store at 0-8°C under an inert atmosphere, away from heat and light | [1][2] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is a key identifier. The benzylic protons of the -CH₂Br group typically appear as a characteristic singlet. The aromatic protons on the naphthalene ring will present as a series of multiplets in the aromatic region of the spectrum.[9][10]

-

¹³C NMR: The carbon spectrum will show distinct signals for the methylene carbon and the carbons of the naphthalene ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and methylene groups, as well as C=C stretching for the aromatic ring.

-

UV-Vis Spectroscopy: In cyclohexane, it shows a maximum absorbance (λmax) at 292 nm.[1][4]

Synthesis and Reactivity: A Practical Perspective

The utility of this compound is predicated on its efficient synthesis and predictable reactivity. This section provides a field-proven protocol for its preparation and discusses its core reactivity profile.

Synthesis via Free-Radical Bromination

One of the most common and reliable methods for synthesizing this compound is the free-radical bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS).[1][6] This method is favored for its selectivity for the benzylic position over the aromatic ring under the right conditions.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Objective: To synthesize this compound from 1-methylnaphthalene with a typical yield of ~60%.[6]

-

Materials:

-

1-Methylnaphthalene (0.1 mole)

-

N-Bromosuccinimide (NBS) (0.1 mole), dried

-

Azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount, e.g., 2.2 g for AIBN)[6]

-

Carbon tetrachloride (CCl₄), anhydrous (100 ml)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.1 mole of 1-methylnaphthalene in 100 ml of anhydrous carbon tetrachloride.[6] The use of an anhydrous solvent is critical to prevent hydrolysis of NBS and the product.

-

Addition of Reagents: Add 0.1 mole of NBS and a catalytic amount of AIBN to the solution.[6] AIBN is a free-radical initiator; upon heating, it decomposes to generate radicals that initiate the chain reaction. The choice of a radical initiator over UV light provides more controlled initiation.

-

Reaction: Gently heat the mixture to reflux. The reaction is exothermic, so initial heating should be careful. The reaction may become more vigorous, and some cooling might be necessary to maintain a controlled reflux.[6] The progress can be monitored by observing the dense NBS at the bottom of the flask being consumed and replaced by the less dense succinimide, which floats.[6]

-

Completion and Workup: Continue refluxing for a few hours to ensure the reaction goes to completion.[6] After cooling the mixture to room temperature, the succinimide byproduct will precipitate. Filter off the solid succinimide and wash it with a small amount of cold carbon tetrachloride.[6]

-

Isolation: Combine the filtrates and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude residue (an oil or solid) is purified by recrystallization from ethanol. Cooling the ethanol solution in a refrigerator or ice bath will yield crystalline this compound.[6] Filter the crystals and dry them to obtain the final product.

-

Core Reactivity: The Nucleophilic Substitution Pathway

The synthetic value of this compound stems from the reactivity of its C-Br bond. It is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. This compound(3163-27-7) 1H NMR [m.chemicalbook.com]

- 10. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)naphthalene in Organic Solvents

Foreword: The Synthetic Chemist's Imperative—Understanding the Solvent

In the realm of synthetic chemistry, particularly in drug development and materials science, the choice of solvent is not a mere convenience but a critical parameter that governs reaction kinetics, yield, and purification efficiency. 1-(Bromomethyl)naphthalene, a versatile and highly reactive building block, is a case in point.[1][2] Its utility in introducing the 1-naphthylmethyl moiety into a diverse range of molecular architectures is well-established.[3] However, its efficacy is inextricably linked to its behavior in solution. This guide provides an in-depth analysis of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles. Our objective is to empower researchers and development professionals to make informed, causality-driven decisions in solvent selection, thereby optimizing their synthetic outcomes.

Molecular Profile and Its Implications for Solubility

This compound (C₁₁H₉Br) is an off-white to light yellow crystalline solid with a melting point in the range of 52-56°C.[1][4] Its molecular architecture is the key to its solubility profile. The structure is dominated by the large, polycyclic aromatic naphthalene ring system, which is inherently nonpolar and lipophilic. This substantial nonpolar character dictates a strong affinity for nonpolar organic solvents.

Conversely, the bromomethyl group (-CH₂Br) introduces a degree of polarity. The electronegative bromine atom creates a dipole moment, rendering this portion of the molecule susceptible to interactions with polar solvents. This dual nature—a large nonpolar core with a polar, reactive handle—is what allows this compound to dissolve in a surprisingly broad spectrum of organic media. The fundamental principle of "like dissolves like" is the starting point, but the interplay between the naphthalene core and the bromomethyl group creates a more nuanced reality.[5]

Solubility Profile Across Solvent Classes

Based on empirical data from chemical suppliers and synthesis literature, as well as an understanding of its molecular structure, we can systematically evaluate the solubility of this compound.

Apolar Aprotic Solvents

These solvents, such as toluene, cyclohexane, and petroleum ether, interact with solutes primarily through weak van der Waals forces (London dispersion forces). The large, polarizable electron cloud of the naphthalene ring in this compound facilitates strong dispersion interactions with these solvents.

-

Toluene & Other Aromatic Solvents: Excellent solubility is expected due to the strong π-π stacking interactions between the solvent's benzene ring and the compound's naphthalene system.

-

Cyclohexane: Good solubility is confirmed, as it is often used as a solvent for spectroscopic analysis (e.g., UV-Vis λmax measurements).[3][4]

-

Alkanes (Hexane, Petroleum Ether): Moderate to good solubility is observed. Petroleum ether, often in combination with ethyl acetate, is commonly used as an eluent in the chromatographic purification of products derived from this compound, which confirms its solubility in these systems.[2][4]

Polar Aprotic Solvents

This class includes solvents like acetone, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and dimethylformamide (DMF). They possess significant dipole moments but lack acidic protons.

-

Acetone: this compound is known to be soluble in acetone.[3] Acetone is an effective solvent because its methyl groups provide nonpolar character to interact with the naphthalene ring, while its polar carbonyl group can interact with the bromomethyl moiety.[6][7]

-

Ethyl Acetate: Its use as an extraction solvent in synthetic procedures demonstrates good solubility.[2][4]

-

Halogenated Solvents (DCM, Dichloroethane, Chloroform): Excellent solubility is observed. Dichloroethane has been successfully used as a reaction solvent for syntheses involving this reagent.[2][4] The related compound, 2-(Bromomethyl)naphthalene, is noted to be soluble in chloroform, and this property is shared by the 1-isomer.[8]

-

THF, DMF, Acetonitrile: While specific quantitative data is sparse in initial surveys, high solubility is anticipated. These solvents are highly effective at solvating a wide range of organic compounds. Their polarity can stabilize the dipole of the bromomethyl group, making them suitable choices for reaction media, particularly for nucleophilic substitution reactions where charge separation in the transition state is stabilized.

Polar Protic Solvents

Polar protic solvents, like methanol and ethanol, contain acidic protons and can engage in hydrogen bonding.

-

Methanol & Ethanol: this compound is soluble in both methanol and ethanol.[3][9] Ethanol is frequently employed as a solvent for recrystallization, which provides a crucial insight: the compound is highly soluble in hot ethanol but significantly less soluble in cold ethanol, allowing for effective purification.[10] This temperature-dependent solubility is a classic characteristic sought for single-solvent recrystallization.

-

Cautionary Note: While soluble, the use of protic solvents must be carefully considered. As potent nucleophiles, alcohols can react with the electrophilic bromomethyl group, leading to the formation of ether byproducts, especially at elevated temperatures or in the presence of a base.

Water

Consistent with its large hydrophobic naphthalene core, this compound is characterized as being slightly soluble to insoluble in water.[2][3][4][11] The energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by the energy released from solvating the largely nonpolar molecule.[5]

Quantitative Solubility Data Summary

While precise g/100 mL data is often proprietary or not widely published, the following table synthesizes the qualitative solubility information gathered from technical data sheets and literature.

| Solvent Class | Solvent | Qualitative Solubility | Source(s) |

| Apolar Aprotic | Cyclohexane | Soluble | [3][4] |

| Petroleum Ether | Soluble | [2][4] | |

| Toluene | Soluble (Inferred) | ||

| Polar Aprotic | Acetone | Soluble | [3] |

| Dichloroethane (DCE) | Soluble | [2][4] | |

| Ethyl Acetate | Soluble | [2][4] | |

| Chloroform | Soluble | [8] | |

| THF, DMF, Acetonitrile | Soluble (Inferred) | ||

| Polar Protic | Methanol | Soluble | [9] |

| Ethanol | Soluble (High in hot, lower in cold) | [3][10] | |

| Aqueous | Water | Slightly Soluble / Insoluble | [2][3][4][11] |

Visualizing Solvent Selection: A Workflow for the Synthetic Chemist

The choice of solvent is dictated by the intended application. The following workflow provides a logical decision-making process for selecting an appropriate solvent system.

Caption: Decision workflow for selecting a solvent based on the intended application.

Experimental Protocol: Gravimetric Determination of Solubility

To ensure trustworthiness and provide a self-validating system, researchers can employ the following robust protocol to quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Objective: To determine the solubility of this compound in a chosen organic solvent in g/100 mL.

Materials:

-

This compound (>98% purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature bath (e.g., water bath, heating mantle with controller)

-

Magnetic stirrer and stir bars

-

Syringe with a PTFE filter tip (0.2 or 0.45 µm)

-

Pre-weighed vials for analysis

-

Analytical balance (readable to 0.1 mg)

-

Rotary evaporator or vacuum oven

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealable flask. "Excess" means that undissolved solid remains visible.

-

Equilibration: Place the flask in the constant temperature bath set to the desired experimental temperature (e.g., 25°C). Stir the mixture vigorously for a minimum of 24 hours to ensure the solution reaches equilibrium and becomes saturated.

-

Sampling: After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour at the same constant temperature.

-

Filtration: Carefully draw a precise volume of the clear supernatant (e.g., 2.00 mL) into a syringe fitted with a PTFE filter. This step is critical to remove any undissolved microcrystals. Dispense the filtered, saturated solution into a pre-weighed (tared) vial.

-

Mass Determination: Record the total mass of the vial containing the saturated solution. Then, carefully remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant mass of the solid residue is achieved.

-

Calculation:

-

Let M₁ be the mass of the empty vial.

-

Let M₂ be the mass of the vial + solid residue.

-

The mass of dissolved this compound is (M₂ - M₁).

-

The volume of the solvent sampled is V (in mL).

-

Solubility ( g/100 mL) = [(M₂ - M₁) / V] * 100

-

Self-Validation: Repeat the experiment at least three times to ensure reproducibility. The standard deviation of the results should be acceptably low, providing a high degree of confidence in the determined value.

Conclusion

The solubility of this compound is a multifaceted characteristic governed by the interplay of its large nonpolar aromatic core and its polar reactive side chain. It exhibits broad solubility in most common apolar and polar aprotic organic solvents, as well as polar protic solvents like alcohols. Its insolubility in water is a defining feature. A deep understanding of these properties is not academic; it is a practical necessity for the synthetic chemist. By selecting a solvent based on the specific demands of the reaction, purification, or analysis, researchers can significantly enhance the efficiency, yield, and purity of their target molecules, accelerating the pace of discovery and development.

References

- This compound 3163-27-7 wiki. (n.d.). Mol-Instincts.

- This compound 3163-27-7. (n.d.). TCI Chemicals.

- This compound CAS#: 3163-27-7. (n.d.). ChemicalBook.

- This compound. (n.d.). Chem-Impex.

- This compound | C11H9Br | CID 137844. (n.d.). PubChem.

- This compound | 3163-27-7. (n.d.). ChemicalBook.

- This compound | 3163-27-7. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). ChemBK.

- This compound (CAS 3163-27-7): A Comprehensive Product Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(Bromomethyl)naphthalene | 939-26-4. (n.d.). ChemicalBook.

- Aryl halides are insoluble in water but soluble in organic compounds. Why? (2018). Quora.

- Preparation of this compound. (n.d.). PrepChem.com.

- solubility of naphthalene in acetone. (2005). Sciencemadness.org.

- How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar? (2020). Reddit.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3163-27-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 3163-27-7 [m.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. Sciencemadness Discussion Board - solubility of naphthalene in acetone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. reddit.com [reddit.com]

- 8. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]

- 9. This compound | 3163-27-7 | TCI AMERICA [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. chembk.com [chembk.com]

1-(Bromomethyl)naphthalene NMR spectrum analysis

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-(Bromomethyl)naphthalene

Introduction

This compound is a pivotal intermediate in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and materials science applications.[1] Its utility stems from the reactive bromomethyl group attached to the rigid, aromatic naphthalene scaffold. The precise structural confirmation of this and related molecules is paramount to ensuring the integrity of subsequent synthetic steps and the properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of this compound in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the NMR data for this compound. We will move beyond a simple recitation of chemical shifts to explore the causal relationships between molecular structure and spectral appearance, describe self-validating experimental workflows, and provide detailed protocols for obtaining high-quality data.

Pillar 1: The ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments within a molecule. For this compound, the spectrum can be logically divided into two distinct regions: the aliphatic methylene protons and the aromatic naphthalene protons.

The Methylene Protons (-CH₂Br)

The most characteristic signal in the ¹H NMR spectrum of this compound is that of the methylene (-CH₂) protons. This signal typically appears as a sharp singlet around 4.93 ppm (when measured in CDCl₃).[2]

-

Causality of the Chemical Shift: The significant downfield shift from a typical aliphatic C-H resonance (which appears around 0.9-1.8 ppm) is a direct consequence of the anisotropic effect of the adjacent naphthalene ring and the inductive effect of the highly electronegative bromine atom. The bromine atom withdraws electron density from the methylene group, "deshielding" the protons from the external magnetic field and causing them to resonate at a higher frequency (further downfield).[3]

-

Signal Multiplicity (Singlet): The signal appears as a singlet because there are no adjacent protons to couple with. According to the n+1 rule, where 'n' is the number of equivalent neighboring protons, n=0, and thus the multiplicity is 1 (a singlet). This clean, unambiguous signal is often the first point of confirmation for the successful synthesis of the molecule.

The Aromatic Protons (Naphthyl Moiety)

The seven protons on the naphthalene ring give rise to a complex series of multiplets in the aromatic region of the spectrum, typically between 7.3 and 8.2 ppm .[2] The substitution at the C1 position breaks the symmetry of the naphthalene core, making all seven aromatic protons chemically inequivalent.

-

Dissecting the Aromatic Region: The signals can be assigned based on their chemical shifts and coupling patterns. The proton at the C8 position (H-8) is subject to a strong peri-deshielding effect from the substituent at C1 and therefore appears furthest downfield, typically around 8.14 ppm .[2] The remaining protons appear as a series of doublets, triplets, and multiplets resulting from ortho-, meta-, and para-couplings. For instance, couplings of J=8.4 Hz and J=8.1 Hz are characteristic of ortho-coupling between adjacent protons on the aromatic ring.[2]

-

Advanced Assignment: While initial assignments can be proposed based on these principles, an unambiguous assignment requires two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which will be discussed later in this guide.[4][5]

Pillar 2: The ¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the one carbon of the bromomethyl group.

The Methylene Carbon (-CH₂Br)

Similar to its attached protons, the methylene carbon signal is shifted downfield due to the attached bromine atom. It typically appears around 33.5 ppm . This is a key identifier in the aliphatic region of the ¹³C spectrum.

The Aromatic Carbons (Naphthyl Moiety)

The ten carbons of the naphthalene ring resonate in the aromatic region, generally between 123 ppm and 134 ppm .[6]

-

Quaternary Carbons: Two of these signals correspond to the quaternary carbons (C-9 and C-10) where the two rings are fused. These typically have lower intensities than the protonated carbons due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments.

-

Substituent Effects: The carbon atom directly attached to the bromomethyl group (C-1) is also a quaternary carbon and its chemical shift is influenced by the substituent. The remaining seven signals correspond to the protonated aromatic carbons. Their precise assignment is most reliably achieved through 2D heteronuclear correlation experiments like HSQC and HMBC.[7][8]

Data Summary: A Quantitative Overview

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data acquired in CDCl₃.[2][6]

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (ppm) |

| 1 | — | — | ~131.9 |

| 2 | ~7.38 | d, J ≈ 7.1 | ~123.7 |

| 3 | ~7.51 | t, J ≈ 7.1, 8.4 | ~126.0 |

| 4 | ~7.81 | d, J ≈ 8.4 | ~126.7 |

| 5 | ~7.86 | d, J ≈ 8.1 | ~128.8 |

| 6 | ~7.50 | t, J ≈ 8.1, 6.8 | ~125.8 |

| 7 | ~7.60 | t, J ≈ 6.8, 8.4 | ~126.7 |

| 8 | ~8.14 | d, J ≈ 8.4 | ~128.9 |

| 9 | — | — | ~133.7 |

| 10 | — | — | ~131.2 |

| 11 (-CH₂) | ~4.93 | s | ~33.5 |

Note: The assignments for aromatic protons and carbons can be complex and may vary slightly based on solvent and concentration. The values presented are typical and serve as a guide. Definitive assignment requires 2D NMR.

Pillar 3: The Self-Validating System: 2D NMR for Unambiguous Assignment

To ensure the highest level of scientific integrity and trustworthiness, 1D NMR data must be validated. Two-dimensional NMR experiments provide this validation by revealing through-bond correlations between nuclei.

Experimental Workflow for Structural Validation

A robust workflow involves a sequence of 1D and 2D NMR experiments.

Caption: Workflow for unambiguous NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of the proton network throughout the naphthalene ring system. For example, a cross-peak between the signals at ~8.14 ppm and ~7.60 ppm would confirm their proximity (H-8 and H-7).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This is the most reliable way to assign the protonated carbons (C-2, C-3, C-4, C-5, C-6, C-7, C-8, and C-11).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons and for linking different spin systems together. For instance, the methylene protons (~4.93 ppm) would show an HMBC correlation to the C-1 carbon, confirming the attachment point of the bromomethyl group to the naphthalene ring.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the interpretation is wholly dependent on the quality of the acquired data. The following protocol outlines the steps for preparing and analyzing a sample of this compound.

1. Sample Preparation:

-

Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for this compound.[2][6] It offers good solubility and its residual proton signal (at ~7.26 ppm) does not typically overlap with key analyte signals.[9]

-

Determine Sample Concentration: Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add Solvent and Standard: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[10]

-

Homogenize: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition (Using a 400 MHz Spectrometer as an Example):

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans (ns): 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans (or more, as ¹³C is much less sensitive than ¹H).

-

-

2D COSY Acquisition:

-

Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

-

Number of Scans (ns): 2-4 scans per increment.

-

Increments: 256-512 increments in the indirect dimension.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra by setting the TMS signal to 0.0 ppm.

Visualizing the Structure-Spectrum Correlation

The relationship between the atomic positions and the NMR data is critical.

Caption: Correlation of molecular structure with key NMR signals.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of how fundamental principles and advanced techniques converge to provide irrefutable structural evidence. The characteristic singlet of the methylene protons and the complex multiplet pattern of the aromatic region serve as a distinctive fingerprint for the molecule. By employing a systematic workflow that includes both 1D and 2D NMR experiments, researchers can move beyond simple spectral matching to a state of validated, unambiguous structural assignment. This level of analytical rigor is indispensable in the fields of chemical synthesis and drug development, where molecular identity must be known with absolute certainty.

References

-

Ni, B., et al. Supporting Information for Ni(II)-Catalyzed Suzuki-Miyaura Coupling of Aryl Boronic Acids with N-Tosylhydrazones. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jeb-Singer, M., et al. (2025). Identification of π-Stacking Motifs in Naphthalene Diimides via Solid-State NMR. Journal of the American Chemical Society. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. As referenced in Chem 117 Reference Spectra. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Penchev, P. N., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

-

Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Jayaram, D. T., et al. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molecules. [Link]

-

Facelli, J. C., et al. (1993). Determination of molecular symmetry in crystalline naphthalene using solid-state NMR. Nature. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers. [Link]

-

SpectraBase. 1-Bromonaphthalene - Optional[1H NMR] - Spectrum. [Link]

-

Akita, M., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Gummelt, M., & Yonker, C. R. (1995). Study of solvent-solute and solute-solute interaction effects on naphthalene in carbon dioxide by NMR measurement of rotational ang angular momentum correlation times in CO 2 at sub- and supercritical temperatures. The Journal of Physical Chemistry. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Hoffbauer, M. A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(3163-27-7) 1H NMR [m.chemicalbook.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound(3163-27-7) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to Early Synthesis Methods for 1-(Bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)naphthalene is a pivotal reagent in organic synthesis, serving as a key building block for a diverse array of complex molecules, including pharmaceuticals and fluorescent dyes.[1] Its utility stems from the reactive bromomethyl group attached to the naphthalene core, which readily participates in various nucleophilic substitution and coupling reactions. This guide provides an in-depth exploration of the foundational and early-stage synthetic methodologies for preparing this important intermediate. We will delve into the core principles of benzylic bromination, focusing on the historically significant Wohl-Ziegler reaction and offering a comparative analysis with the alternative route of chloromethylation followed by halogen exchange. The causality behind experimental choices, detailed step-by-step protocols, and a critical evaluation of each method's advantages and limitations are presented to equip researchers with a comprehensive understanding for practical application.

Introduction: The Strategic Importance of this compound

The naphthalene scaffold is a prevalent motif in medicinal chemistry and materials science. The introduction of a reactive handle, such as the bromomethyl group at the 1-position, transforms the relatively inert naphthalene core into a versatile precursor for further functionalization.[1] Early investigations into substituted naphthalene derivatives paved the way for its synthesis, recognizing its potential as a potent alkylating agent.[1] This guide focuses on the seminal methods that established the foundation for the synthesis of this compound, providing both theoretical understanding and practical, field-proven insights.

The Wohl-Ziegler Reaction: A Cornerstone of Benzylic Bromination

The Wohl-Ziegler reaction is a classic and widely employed method for the selective bromination of allylic and benzylic positions of hydrocarbons.[2][3] This free-radical chain reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide, to facilitate the reaction.[2][4]

Mechanistic Insights: The Rationale Behind the Reagents

The efficacy of the Wohl-Ziegler reaction hinges on maintaining a low concentration of molecular bromine (Br₂) in the reaction mixture, which is achieved by the in-situ generation from NBS.[5] This is crucial to favor the desired free-radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring.[5]

The reaction proceeds through a three-step radical chain mechanism:[6]

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then react with trace amounts of HBr to produce bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylnaphthalene. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting naphthylmethyl radical.[7] This radical then reacts with a molecule of Br₂ to yield this compound and another bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.[6]

The choice of a non-polar solvent, classically carbon tetrachloride (CCl₄), is critical as it is inert under radical conditions and helps to maintain the low bromine concentration.[2][5] However, due to its toxicity and environmental concerns, alternative solvents like trifluorotoluene have been explored.[2][8]

Visualizing the Wohl-Ziegler Reaction

Caption: Mechanism of the Wohl-Ziegler Bromination.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of the Wohl-Ziegler bromination of 1-methylnaphthalene.[4]

Materials:

-

1-Methylnaphthalene (dry)

-

N-Bromosuccinimide (NBS, dry)

-

Azo-bis-isobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄, dried over phosphorus pentoxide)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 0.1 mole of dry 1-methylnaphthalene in 100 ml of dry carbon tetrachloride.

-

Add 0.1 mole of dry N-bromosuccinimide and a catalytic amount of AIBN (e.g., 2.2 g).

-

Gently heat the mixture to reflux. The reaction initiation is indicated by a more vigorous boiling due to the exothermic nature of the reaction. Careful temperature control may be required at this stage.

-

Continue refluxing until all the denser N-bromosuccinimide is converted to the lighter succinimide, which will float on the surface of the solvent. This typically takes a few hours.[4]

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide and wash it with a small amount of carbon tetrachloride.

-

Combine the filtrates and remove the carbon tetrachloride by distillation under reduced pressure.

-

The resulting residue is cooled in a refrigerator or a freezing mixture to induce crystallization.

-

Collect the crystals by filtration and purify them by recrystallization from ethanol.

Data Presentation: Wohl-Ziegler Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 1-Methylnaphthalene | [4] |

| Reagents | N-Bromosuccinimide, AIBN | [4] |

| Solvent | Carbon Tetrachloride | [4] |

| Reaction Time | Several hours | [4] |

| Yield | ~60% | [4] |

| Melting Point | 53 °C | [4] |

Photobromination: A Light-Induced Alternative

Another early method for the synthesis of this compound involves the direct photobromination of 1-methylnaphthalene with molecular bromine.[9] This method also proceeds via a free-radical chain mechanism, with light providing the energy for the homolytic cleavage of the bromine-bromine bond.

Mechanistic Considerations

The mechanism of photobromination is similar to the Wohl-Ziegler reaction, with the key difference being the initiation step. Instead of a chemical initiator, ultraviolet (UV) light is used to generate bromine radicals.[9] This method can yield almost exclusively the side-chain brominated product with minimal nuclear substitution if performed under appropriate conditions.[9]

Experimental Workflow

Caption: General workflow for photobromination.

Comparative Insights

While photobromination can be effective, it may offer less selectivity compared to the Wohl-Ziegler reaction, potentially leading to di- and tri-brominated byproducts.[9] The control over the slow, continuous generation of bromine radicals in the Wohl-Ziegler reaction is a key advantage in achieving high yields of the mono-brominated product.

Chloromethylation Followed by Halogen Exchange: A Two-Step Approach

An alternative early route to this compound involves a two-step process: the chloromethylation of naphthalene to form 1-(chloromethyl)naphthalene, followed by a halogen exchange reaction (Finkelstein reaction).

Step 1: Chloromethylation of Naphthalene

The chloromethylation of naphthalene is typically achieved through the Blanc reaction, which involves reacting naphthalene with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.

Reaction: Naphthalene + Formaldehyde + HCl → 1-(Chloromethyl)naphthalene + H₂O

This reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile is a chloromethyl cation or a related species generated from formaldehyde, HCl, and the Lewis acid catalyst.

Step 2: Halogen Exchange

The resulting 1-(chloromethyl)naphthalene can then be converted to this compound via a Finkelstein reaction. This involves treating the chloromethyl derivative with an alkali metal bromide, such as sodium bromide or potassium bromide, in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium chloride.

Evaluation of the Two-Step Approach

This method can be advantageous as it avoids the direct handling of elemental bromine. However, the chloromethylation step can be challenging to control, often leading to the formation of isomers (e.g., 2-(chloromethyl)naphthalene) and bis-chloromethylated byproducts.[10][11] The handling of formaldehyde and hydrogen chloride also requires stringent safety precautions.

Conclusion: A Perspective for the Modern Chemist

The early synthesis methods for this compound, particularly the Wohl-Ziegler reaction, have stood the test of time and remain highly relevant in modern organic synthesis. The elegance and selectivity of the free-radical bromination of 1-methylnaphthalene provide a reliable and efficient route to this valuable intermediate. While alternative methods like photobromination and the chloromethylation-halogen exchange sequence exist, the Wohl-Ziegler reaction often represents the most practical and high-yielding approach for laboratory-scale synthesis. A thorough understanding of the underlying mechanisms and experimental nuances of these foundational methods is indispensable for researchers and drug development professionals seeking to leverage the synthetic potential of this compound.

References

- This compound 3163-27-7 wiki. (n.d.).

- Preparation of this compound - PrepChem.com. (n.d.).

- Taussig, P. R., Miller, G. B., & Storms, P. W. (1965). Photobromination of Methylnaphthalenes. The Journal of Organic Chemistry, 30(9), 3122–3124.

- Mechanism of Free Radical Bromination - BYJU'S. (n.d.).

- What is 1-Chloromethyl Naphthalene and How is it Synthesized? - FAQ - Guidechem. (n.d.).

- Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights. (n.d.).

- Naphthalene, 1-chloromethyl - Organic Syntheses Procedure. (n.d.).

- Wohl–Ziegler bromination - Wikipedia. (n.d.).

- Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.).

- Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19).

- Benzylic Bromination - Chemistry Steps. (n.d.).

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. prepchem.com [prepchem.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

discovery and history of naphthalene derivatives

An In-depth Technical Guide to the Discovery and History of Naphthalene Derivatives

Authored by a Senior Application Scientist

Abstract

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has traversed a remarkable journey from a pungent solid isolated from coal tar to a foundational scaffold in modern chemistry. Its discovery in the early 19th century was a pivotal moment, unlocking the chemistry of fused aromatic rings and fueling the burgeoning synthetic dye industry. This technical guide provides an in-depth exploration of the discovery and history of naphthalene and its derivatives. It traces the evolution of synthetic methodologies from harsh, classical reactions to sophisticated, modern catalytic systems. We will delve into the causality behind experimental choices, providing detailed protocols for seminal transformations and illustrating key pathways with diagrams. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the enduring legacy and contemporary relevance of naphthalene chemistry.

The Dawn of Aromatic Chemistry: Discovery and Structural Elucidation of Naphthalene

The story of naphthalene begins in the 1820s, amidst the industrial revolution's reliance on coal. The distillation of coal tar, a viscous black liquid byproduct of coke production, yielded a white crystalline solid with a potent, characteristic odor.[1] In 1821, the British physician and chemist John Kidd aggregated reports on this substance, systematically described its properties, and coined the name "naphthaline," a nod to "naphtha," a broad term for volatile hydrocarbon liquids.[2][3] This discovery was historically significant, demonstrating that coal was not merely a fuel but a valuable source of chemical compounds.[3]

The molecule's elemental composition remained a puzzle until 1826, when the brilliant experimentalist Michael Faraday determined its chemical formula to be C₁₀H₈.[1][2][4] However, the arrangement of these atoms was a subject of debate for decades. The breakthrough came in 1866 when German chemist Richard August Carl Emil Erlenmeyer, building upon the foundational concept of the benzene ring, proposed that the naphthalene molecule consisted of two fused benzene rings.[2][3] This structure was experimentally confirmed three years later by Carl Gräbe, cementing our modern understanding of this fundamental aromatic hydrocarbon.[4]

Table 1: Timeline of Key Foundational Discoveries

| Year | Discovery | Key Contributor(s) | Significance |

| 1819-1821 | Isolation of a white crystalline solid from coal tar and naming it "naphthaline".[2] | John Kidd, Alexander Garden | First isolation of a polycyclic aromatic hydrocarbon. |

| 1826 | Determination of the empirical formula (C₁₀H₈).[1][4] | Michael Faraday | Established the precise elemental composition. |

| 1866 | Proposal of the fused two-ring benzene structure.[2][3] | Emil Erlenmeyer | Provided the correct theoretical structure. |

| 1869 | Experimental confirmation of the fused-ring structure.[4] | Carl Gräbe | Validated Erlenmeyer's proposed structure. |

Early Derivatives and the Rise of the Dyestuff Industry

For decades following its discovery, naphthalene's primary use was as a fumigant and the main ingredient in mothballs.[5][6] However, its true potential lay in its ability to serve as a starting material for a vast array of derivatives. The burgeoning synthetic dye industry of the late 19th century became the primary driver for the exploration of naphthalene chemistry. The key to unlocking this potential was the electrophilic aromatic substitution reaction, particularly sulfonation.

Naphthalenesulfonic Acids: The Gateway Derivatives

The reaction of naphthalene with sulfuric acid proved to be a remarkably nuanced and powerful transformation. Chemists quickly discovered that the position of the sulfonic acid group (-SO₃H) on the naphthalene core could be controlled by reaction temperature. This regioselectivity was critical, as the properties of the resulting dyes and intermediates were highly dependent on the substituent's position.

-

Kinetic vs. Thermodynamic Control: At lower temperatures (around 80°C), sulfonation predominantly occurs at the C1 (alpha) position, yielding naphthalene-1-sulfonic acid. This is the kinetically favored product, meaning it is formed faster.[7][8] At higher temperatures (160-180°C), the reaction favors the formation of naphthalene-2-sulfonic acid at the C2 (beta) position. This is the thermodynamically favored product, as it is more stable.[7][8] The alpha-isomer can revert to naphthalene at high temperatures, allowing the more stable beta-isomer to accumulate.[7][9] This temperature-dependent control was a cornerstone of early aromatic chemistry, allowing chemists to selectively produce the desired isomer for further transformations.

Caption: Control of Naphthalene Sulfonation.

From Sulfonic Acids to Naphthols and Dyes

The naphthalenesulfonic acids were invaluable not as end products, but as intermediates. By fusing them with caustic soda (sodium hydroxide) at high temperatures, chemists could replace the sulfonic acid group with a hydroxyl group, producing 1-naphthol (alpha-naphthol) and 2-naphthol (beta-naphthol).[10] These naphthols, along with their amino-derivatives (naphthylamines), became the central building blocks for a vast range of azo dyes, which generate vibrant colors by coupling with diazonium salts. The specific isomer of the naphthol used would determine the final color and properties of the dye.[10][11]

Foundational Synthetic Methodologies

The industrial demand for naphthalene derivatives spurred the development of robust synthetic protocols. These methods, while often requiring harsh conditions by modern standards, were foundational to the growth of organic synthesis.

Protocol: Purification of Crude Naphthalene by Sublimation

Early production of naphthalene from coal tar resulted in an impure product. Sublimation, the direct transition from solid to gas, is a classic and effective method for purification due to naphthalene's high vapor pressure.[12][13]

Objective: To purify crude naphthalene from non-volatile impurities.

Methodology:

-

Place approximately 1 gram of crude naphthalene (e.g., contaminated with sand or other non-volatile solids) into a 200 mL beaker.[13]

-

Cover the beaker with a round-bottomed flask filled with cold water or ice. The bottom of the flask should sit snugly within the beaker opening.[13]

-

Gently heat the beaker on a hotplate or with a low flame.

-

Observe as the naphthalene turns directly into a vapor (sublimes) and then deposits as pure crystals on the cold outer surface of the round-bottomed flask.[13]

-

Once a significant amount of crystalline material has been collected, turn off the heat and allow the apparatus to cool completely.

-

Carefully remove the flask and scrape the pure naphthalene crystals onto a clean, dry watch glass.

-

Determine the melting point of the purified sample to verify increased purity (pure naphthalene melts at ~80°C).[14]

Protocol: Synthesis of Naphthalene-2-sulfonic Acid (Thermodynamic Product)

This protocol illustrates the selective synthesis of the more stable beta-isomer, a key intermediate for compounds like 2-naphthol.[15]

Objective: To synthesize naphthalene-2-sulfonic acid via high-temperature sulfonation.

Reagents:

-

Finely ground naphthalene (100 g)

-

Concentrated sulfuric acid (d=1.84, 67 mL)

-

Water (1 L)

-

Calcium oxide (CaO)

-

Sodium carbonate (Na₂CO₃)

Methodology:

-

In a round-bottom flask, warm 67 mL of concentrated sulfuric acid to 100°C.

-

With vigorous stirring, gradually add 100 g of finely ground naphthalene.

-

Heat the reaction mixture to 160-170°C for 12 hours. It is crucial to maintain this high temperature to ensure the formation of the thermodynamic product.[15]

-

After cooling, carefully pour the reaction mixture into 1 L of water and heat to boiling.

-

Add calcium oxide until the solution is alkaline to neutralize excess sulfuric acid, precipitating calcium sulfate.

-

Filter the hot mixture. The filtrate contains the calcium salt of naphthalenesulfonic acid.

-

To the filtrate, add a solution of sodium carbonate to precipitate calcium carbonate and form the soluble sodium naphthalenesulfonate salt.

-

Filter the mixture and evaporate the filtrate to crystallize the sodium salt of naphthalene-2-sulfonic acid. The yield is typically 120-140 g.[15]

The Haworth Synthesis: Building Complex Naphthalenes

While electrophilic substitution is excellent for adding functional groups to the naphthalene core, the Haworth synthesis, developed by Sir Walter Norman Haworth, provides a method for constructing the naphthalene ring system itself from simpler precursors. This multi-step process is a classic example of building molecular complexity.[5][16]

Caption: The five key stages of the Haworth Synthesis.

The Modern Era: The Drive for Precision and Efficiency

Classical methods like the Ullmann condensation (using copper to couple aryl halides with amines or alcohols) were groundbreaking but suffered from significant drawbacks: they required very high temperatures, stoichiometric amounts of copper, and had poor tolerance for many functional groups.[17][18] The latter half of the 20th century saw a paradigm shift towards transition-metal-catalyzed cross-coupling reactions, offering milder conditions, greater functional group tolerance, and superior control over regioselectivity.[19]

Innovations such as the Buchwald-Hartwig amination (a palladium-catalyzed evolution of the Ullmann C-N coupling concept) allow for the precise formation of C-N bonds on the naphthalene scaffold under much gentler conditions, enabling the synthesis of complex pharmaceutical intermediates that would be destroyed by classical methods. These modern techniques have transformed the synthesis of highly substituted naphthalene derivatives from a chemical challenge into a routine procedure.

Case Studies: Naphthalene Derivatives in Pharmacology

The true value of naphthalene as a scaffold is exemplified by its central role in numerous blockbuster drugs. The rigid, planar structure of the naphthalene core serves as an excellent anchor for positioning functional groups to interact with biological targets.

Naproxen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Naproxen is a widely used NSAID for treating pain, fever, and inflammation.[20] Its synthesis begins with 2-methoxynaphthalene, and its therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes.[21][22]

-

Mechanism of Action: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. Naproxen non-selectively blocks the active site of both COX isoforms, preventing prostaglandin synthesis and thereby reducing inflammation and pain.[20]

Caption: Naproxen inhibits COX enzymes to block prostaglandin synthesis.

Warfarin: An Anticoagulant

Warfarin is an oral anticoagulant used to prevent blood clots.[1] It is a coumarin derivative, but its discovery and mechanism are deeply linked to the principles of enzyme inhibition.

-

Mechanism of Action: Warfarin exerts its effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][4] This enzyme is essential for recycling oxidized Vitamin K back to its active, reduced form. Active Vitamin K is a required cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, X) and anticoagulant proteins (C and S).[3] By blocking Vitamin K recycling, warfarin depletes the body of active Vitamin K, leading to the production of dysfunctional clotting factors and a reduction in the blood's ability to coagulate.[1][23]

Caption: Warfarin inhibits the VKORC1 enzyme in the Vitamin K cycle.

Atenolol: A Cardioselective Beta-Blocker

Atenolol is used to treat cardiovascular diseases, primarily hypertension (high blood pressure).[24] It is a selective β-1 adrenergic antagonist.

-

Mechanism of Action: Atenolol selectively blocks β-1 adrenergic receptors, which are predominantly located in the heart.[24][25] These receptors are normally activated by catecholamines like epinephrine and norepinephrine, which increase heart rate and the force of contraction. By blocking these receptors, atenolol reduces the effects of these stress hormones, resulting in a decreased heart rate, reduced myocardial contractility, and lower blood pressure.[14][26]

Caption: Atenolol blocks β-1 receptors to reduce cardiac workload.

Conclusion

The history of naphthalene is a microcosm of the history of organic chemistry itself. From its crude origins in coal tar, it has become a canvas upon which chemists have painted for two centuries. The initial challenges of isolation and purification gave way to the nuanced control of electrophilic substitution, which in turn fueled the dye industry and laid the groundwork for modern medicinal chemistry. The evolution from the brute-force conditions of early named reactions to the elegance and precision of modern catalytic methods demonstrates a relentless drive for efficiency, selectivity, and sustainability. Today, the naphthalene core remains a privileged structure in drug discovery and materials science, a testament to the enduring power of this simple, two-ringed aromatic hydrocarbon.

References

-

Naphthalene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Naphthalene. (n.d.). In Simple English Wikipedia. Retrieved from [Link]

-

Naphthalene. (n.d.). In Encyclopedia.com. Retrieved from [Link]

-

Warfarin. (n.d.). In Wikipedia. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Naproxen Sodium? Retrieved from [Link]

-

Quora. (2018, May 20). How will you prepare the naphthalene by Haworth's method? Retrieved from [Link]

-

Knowde. (n.d.). Naphthalene Industrial Applications - From Mothballs To Pigments. Retrieved from [Link]

-

Border Free Health. (2025, December 22). Atenolol Mechanism Of Action Ppt Tips And Slide Outline. Retrieved from [Link]

-

Abola, M. V., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(11), 3185. Retrieved from [Link]

-

Slideshare. (n.d.). Green Chemistry Synthesis of Naproxen. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Atendol? Retrieved from [Link]

-

Pharmacy180. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved from [Link]

-

Ticoras-Argeș, A., & Siddiqui, F. (2023). Atenolol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Britannica. (2025, December 19). Naphthalene. Retrieved from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Scribd. (n.d.). Haworth Synthesis. Retrieved from [Link]

-

YouTube. (2021, March 19). Haworth Synthesis Naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-naphthalenesulfonic acid. Retrieved from [Link]

-

Naphthalene-1-sulfonic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2018). A comprehensive study into the early history of ß-naphthol pigments. Retrieved from [Link]

-

Britannica. (n.d.). Naphthol. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

YouTube. (2020, August 8). Polycyclic Electrophilic Aromatic Substitution Naphthalene. Retrieved from [Link]

-

Scribd. (n.d.). Electrophilic Substitution Reaction of Naphthalene. Retrieved from [Link]

-

askIITians. (2025, March 11). Naphthalene can be easily purified by. Retrieved from [Link]

-

IOSR Journal. (1973, June 7). Alternative Synthesis of α-Napthol for enhanced purity and yield. Retrieved from [Link]

-

YouTube. (2022, August 21). 2-Naphthol Synthesis from Naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental No. (5) Sublimation. Retrieved from [Link]

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Warfarin Mechanism of Action - Video | Study.com [study.com]